1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-(oxolan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O4S/c1-21(18,19)16-6-4-11(5-7-16)9-14-13(17)15-10-12-3-2-8-20-12/h11-12H,2-10H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXYEMZXUBAZOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a methylsulfonyl group and a urea linkage with a tetrahydrofuran moiety. Its molecular formula is , and it has a molecular weight of approximately 288.38 g/mol .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The urea moiety is known to interact with various enzymes, potentially acting as an inhibitor. For example, compounds with similar structures have shown inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical targets in the treatment of neurological disorders and infections respectively .
- Protein Binding : Studies indicate that the compound may exhibit significant binding affinity to serum proteins such as bovine serum albumin (BSA), enhancing its pharmacological effectiveness .
Antibacterial Activity
Research has demonstrated that compounds related to this structure possess moderate to strong antibacterial activity. For instance, derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
The compound's structural components suggest it may inhibit key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) : Compounds with similar piperidine structures have been documented as effective AChE inhibitors, which may contribute to their neuroprotective effects.
- Urease : The compound has potential as a urease inhibitor, with reported IC50 values indicating strong activity compared to standard inhibitors .
Case Studies
- Study on AChE Inhibition : A series of synthesized piperidine derivatives were evaluated for their AChE inhibitory activity. The best-performing derivatives exhibited IC50 values significantly lower than those of established drugs, indicating superior efficacy in enzyme inhibition .
- Antibacterial Screening : In another study, various piperidine-based compounds were tested against multiple bacterial strains. The results showed that certain derivatives had strong inhibitory effects, particularly against Gram-negative bacteria, which are often resistant to conventional antibiotics .
Comparative Analysis of Biological Activities
| Compound | Target | Activity | IC50 Value (µM) |
|---|---|---|---|
| Compound A | AChE | Inhibitor | 0.63 ± 0.001 |
| Compound B | Urease | Inhibitor | 1.21 ± 0.005 |
| Compound C | Salmonella typhi | Antibacterial | Moderate |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 1-((1-(methylsulfonyl)piperidin-4-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea, and how can conflicting yield data be resolved?
- Methodology :
- Step 1 : Start with functionalized piperidine and tetrahydrofuran precursors. For the methylsulfonyl group, sulfonation of piperidine using methylsulfonyl chloride under basic conditions (e.g., triethylamine) is recommended .
- Step 2 : Coupling the intermediates via urea formation using triphosgene or carbonyldiimidazole (CDI) in anhydrous THF .
- Yield Optimization : If yields vary (e.g., 72% vs. lower in other protocols), ensure strict control of reaction temperature (60–80°C) and moisture-free conditions. Conflicting data may arise from residual solvents or incomplete purification; use HPLC to verify purity post-synthesis .
Q. How can structural confirmation of the compound be achieved, and what analytical techniques are critical?
- Methodology :
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positioning, as demonstrated for similar urea derivatives .
- Spectroscopic Analysis : Use - and -NMR to confirm urea linkage (δ ~5.5–6.5 ppm for NH protons) and methylsulfonyl integration (δ ~3.0 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated vs. observed m/z) to rule out byproducts .
Q. What stability considerations are critical for handling this compound in aqueous environments?
- Methodology :
- pH Stability : Test degradation kinetics across pH 3–9 using HPLC. Urea bonds are prone to hydrolysis under strongly acidic/basic conditions .
- Light/Temperature Sensitivity : Store lyophilized samples at -20°C in amber vials. For aqueous formulations (e.g., PBS), include stabilizers like cyclodextrins to prevent aggregation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity by modifying the tetrahydrofuran or piperidine moieties?
- Methodology :
- Piperidine Modifications : Replace methylsulfonyl with acetyl or tert-butoxycarbonyl (Boc) groups to assess steric/electronic effects. Use molecular docking to predict binding affinity changes .
- Tetrahydrofuran Modifications : Substitute with tetrahydropyran or furan derivatives (e.g., tetrahydrofuran-3-yl) to evaluate ring size/rigidity impacts. Synthesize analogs via reductive amination or Suzuki coupling .
- Biological Assays : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify IC shifts .
Q. What computational approaches are suitable for predicting solubility and membrane permeability of this compound?
- Methodology :
- In Silico Modeling : Use Schrödinger’s QikProp or SwissADME to calculate logP (target ~1.7–2.5), topological polar surface area (TPSA < 90 Ų), and P-glycoprotein substrate likelihood .
- MD Simulations : Simulate lipid bilayer interactions (e.g., CHARMM force field) to assess passive diffusion rates .
- Experimental Validation : Compare predictions with experimental Caco-2 permeability assays .
Q. How can formulation challenges (e.g., low solubility) be addressed without compromising stability?
- Methodology :
- Nanoparticle Encapsulation : Use PLGA or lipid-based nanoparticles (70–150 nm) prepared via solvent evaporation. Characterize encapsulation efficiency via UV-Vis .
- Co-Crystallization : Screen co-formers (e.g., succinic acid) to enhance solubility while maintaining crystallinity (PXRD analysis) .
- Lyophilization : Optimize cryoprotectants (e.g., trehalose) to prevent urea bond degradation during freeze-drying .
Q. What strategies resolve discrepancies in biological activity data across different assay platforms?
- Methodology :
- Assay Standardization : Use a reference compound (e.g., staurosporine for kinase inhibition) to normalize inter-assay variability .
- Metabolite Profiling : Perform LC-MS to identify degradation products (e.g., hydrolyzed urea) that may skew activity .
- Orthogonal Assays : Confirm hits using both cell-free (e.g., enzymatic) and cell-based (e.g., luciferase reporter) systems .
Contradiction Analysis and Troubleshooting
Q. How should researchers address conflicting data on synthetic intermediates’ purity?
- Methodology :
- Chromatographic Purity : Compare HPLC profiles (e.g., C18 column, acetonitrile/water gradient) across labs. Discrepancies may arise from column aging or detector sensitivity .
- Recrystallization : Repurify intermediates using mixed solvents (e.g., ethyl acetate/hexane) to remove persistent byproducts .
Q. What experimental controls are essential when studying off-target effects in cellular models?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
